3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is a synthetic nucleoside derivative. It is characterized by the presence of tert-butyldimethylsilyl groups at the 3’ and 5’ positions of the thymidine molecule. This compound is often used in research and development, particularly in the field of antiviral pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide. The reaction conditions are mild, often performed at room temperature .
Analyse Chemischer Reaktionen
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions are less common for this compound due to the stability of the tert-butyldimethylsilyl groups.
Common reagents used in these reactions include tetra-n-butylammonium fluoride for deprotection and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is primarily used in scientific research as an intermediate in the synthesis of antiviral pharmaceuticals, particularly those targeting HIV . It is also used in proteomics research and as a stable isotope-labeled compound for various analytical applications .
In chemistry, it serves as a protected nucleoside for the synthesis of more complex molecules. In biology and medicine, it is used in the development of antiviral agents and other therapeutic compounds. Its industrial applications are limited but may include use in the production of specialized pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is primarily related to its role as an intermediate in the synthesis of antiviral agents. The tert-butyldimethylsilyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications at other positions on the thymidine molecule. Once the desired modifications are made, the silyl groups can be removed to yield the active pharmaceutical compound .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 include:
5’-O-(tert-Butyldimethylsilyl)thymidine: This compound has a single tert-butyldimethylsilyl group at the 5’ position and is used in similar applications.
3’-O-(tert-Butyldimethylsilyl)thymidine: This compound has a single tert-butyldimethylsilyl group at the 3’ position and is also used in the synthesis of antiviral agents.
Uridine, 2’,3’,5’-tris-O-(tert-butyldimethylsilyl): This compound has three tert-butyldimethylsilyl groups and is used in similar protective roles during synthesis.
The uniqueness of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 lies in its dual protection at both the 3’ and 5’ positions, which allows for more selective and controlled chemical modifications.
Eigenschaften
Molekularformel |
C22H42N2O5Si2 |
---|---|
Molekulargewicht |
473.8 g/mol |
IUPAC-Name |
1-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16?,17-,18+/m0/s1/i1D3 |
InChI-Schlüssel |
DDLOCFSZSYGOPG-HMOXHDCCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2CC([C@@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.